Target Binding Affinity: PLK1 vs. PLK3 Selectivity Profile
A compound incorporating the 6-[(1-methylpiperidin-4-yl)oxy] motif demonstrates a 135-fold selectivity for PLK1 (IC50 = 2 nM) over PLK3 (IC50 = 270 nM) in enzymatic assays. This selectivity profile is a direct result of the specific ether-linked piperidine substitution. While data is for a more complex molecule, it establishes a key SAR principle for this substructure: the ether linkage is compatible with potent and selective kinase inhibition [1]. In contrast, many close analogs lacking this precise substitution pattern, such as 6-(4-Methylpiperidin-1-yl)pyridin-3-amine, have not been reported to exhibit this level of potent and selective PLK1 inhibition, highlighting the critical role of the 6-ether-linked 1-methylpiperidin-4-yl group.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (PLK1); IC50 = 270 nM (PLK3) |
| Comparator Or Baseline | Compound containing the 6-[(1-methylpiperidin-4-yl)oxy] motif (BDBM28216) |
| Quantified Difference | 135-fold selectivity for PLK1 over PLK3 |
| Conditions | Incubation with purified PLK enzyme and biotinylated peptide substrate, pH 7.2, 2°C [1] |
Why This Matters
This data demonstrates that the 6-[(1-methylpiperidin-4-yl)oxy] substructure can confer high potency and target selectivity, making 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine a privileged scaffold for designing selective PLK1 inhibitors, unlike less selective or uncharacterized analogs.
- [1] BDBM28216: 5-{6-[(1-methylpiperidin-4-yl)oxy]-1H-1,3-benzodiazol-1-yl}-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide. BindingDB. (2009). View Source
